5-(Cyclohexylamino)pyridine-2-carbonitrile
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Overview
Description
5-(Cyclohexylamino)pyridine-2-carbonitrile is a chemical compound with the molecular formula C12H15N3. It is also known as 5-(cyclohexylamino)picolinonitrile. This compound is characterized by the presence of a cyclohexylamino group attached to a pyridine ring, which also bears a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylamino)pyridine-2-carbonitrile typically involves the reaction of cyclohexylamine with 2-chloropyridine-5-carbonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylamino)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The pyridine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine derivatives .
Scientific Research Applications
5-(Cyclohexylamino)pyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylamino)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Cyclohexylamino)pyridine-2-carbonitrile include other substituted pyridines and picolinonitriles. Examples include:
- 5-(Phenylamino)pyridine-2-carbonitrile
- 5-(Methylamino)pyridine-2-carbonitrile
- 5-(Ethylamino)pyridine-2-carbonitrile
Uniqueness
What sets this compound apart from these similar compounds is the presence of the cyclohexylamino group, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
5-(cyclohexylamino)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-8-11-6-7-12(9-14-11)15-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDSHPNYMQBWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CN=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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